molecular formula C25H20N4O4 B448708 N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide CAS No. 389075-79-0

N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide

Cat. No.: B448708
CAS No.: 389075-79-0
M. Wt: 440.4g/mol
InChI Key: LVJHYJADFRMHQK-XLVZBRSZSA-N
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Description

N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide is a complex organic compound that features a benzimidazole moiety fused with a chromenylidene group and a methoxybenzamide. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone to form the benzimidazole coreThe final step involves the coupling of the intermediate with 4-methoxybenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The chromenylidene group may enhance the compound’s ability to interact with cellular targets, leading to various biological effects .

Properties

IUPAC Name

N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-31-17-12-10-15(11-13-17)24(30)28-29-25-18(23-26-19-7-3-4-8-20(19)27-23)14-16-6-5-9-21(32-2)22(16)33-25/h3-14H,1-2H3,(H,26,27)(H,28,30)/b29-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJHYJADFRMHQK-XLVZBRSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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